N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of an imidazole ring substituted with sulfonamide and hydroxy-phenyl-ethyl groups, making it a molecule of interest in medicinal chemistry and other research domains.
Preparation Methods The synthesis of this compound involves several steps, typically starting with the preparation of the imidazole nucleus. Various synthetic routes can be employed, including the use of 4-methylthio-phenyl-ethyl precursors and sulfonamide-functionalized intermediates. Reaction conditions often involve using mild bases or acidic catalysts, with precise control over temperature and pH to ensure selective substitution.
Industrial Production Methods On an industrial scale, the synthesis would likely leverage flow chemistry techniques to improve reaction efficiency and yield. The scalable methods would involve the use of reactors designed to handle the specific requirements of each reaction step, including temperature and pressure control, to maintain product purity and consistency.
Chemical Reactions Analysis this compound undergoes various types of reactions:
Oxidation: It can be oxidized using agents like hydrogen peroxide or peracids, transforming the thioether group into sulfoxides or sulfones.
Reduction: Reductive processes, using reducing agents such as sodium borohydride, can alter the functional groups within the compound, potentially reducing sulfonamide to amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole or phenyl-ethyl sites, with common reagents including halides and alkoxides.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group may hydrolyze, leading to cleavage products.
**Scientific Research
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-8-13(14-9-16)21(18,19)15-7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8-9,12,15,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNOKSSZEKJCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 292.36 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific findings from recent research.
Antimicrobial Activity
Imidazole derivatives, including the compound , are known for their antimicrobial properties. A study synthesized several imidazole derivatives and evaluated their effectiveness against pathogenic microbes. The results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains of bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HL1 | E. coli | 32 µg/mL |
| HL2 | S. aureus | 16 µg/mL |
| Target | Pseudomonas | 64 µg/mL |
Note: HL1 and HL2 refer to specific derivatives tested in the study .
Anticancer Potential
The anticancer properties of this compound have been investigated through various cell viability assays. These studies indicate that the compound can induce apoptosis in cancer cells by interfering with critical cellular processes.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human dermal fibroblast cells (HFF-1), the compound demonstrated a dose-dependent effect on cell viability:
-
24-hour exposure :
- At concentrations below 156 µg/mL, cell viability remained above 80%.
- Higher concentrations (≥313 µg/mL) resulted in significant reductions in viability.
- 48-hour exposure :
Table 2: Cell Viability Results
| Concentration (µg/mL) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
|---|---|---|
| 39 | ≥80 | ≥80 |
| 156 | ≥80 | ≥80 |
| 313 | <50 | <50 |
| 5000 | >90 | >90 |
Data indicates that the compound exhibits low cytotoxicity at therapeutic concentrations while effectively inhibiting cancer cell growth .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of DNA Repair : The imidazole structure allows for interactions with enzymes involved in DNA replication and repair, leading to increased DNA damage and subsequent apoptosis in cancer cells.
- Oxidative Stress Modulation : The hydroxy and methylthio groups facilitate redox reactions that can influence oxidative stress levels within cells, potentially enhancing the therapeutic efficacy against cancer and microbial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:
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Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives under reflux with acetic acid .
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Step 2 : Introduction of the hydroxyethyl-(methylthio)phenyl moiety via base-catalyzed substitution (e.g., using K₂CO₃ in DMF at 60–80°C) .
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Step 3 : Sulfonamide formation using chlorosulfonic acid and subsequent coupling with amines .
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Critical Parameters : Temperature control (±2°C), pH stabilization (pH 7–8), and anhydrous conditions for sulfonamide coupling to avoid hydrolysis .
Synthesis Optimization Reaction Step -------------- Imidazole cyclization Substitution Sulfonamide coupling
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at N1 imidazole: δ 3.70 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₀H₁₃N₃O₃S₂; [M+H]⁺ = 288.35) .
- IR Spectroscopy : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and O–H bends at 3200–3600 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in antimicrobial assays)?
- Methodological Answer :
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Assay Standardization : Use CLSI guidelines for MIC testing to control variables like inoculum size and growth media .
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Structural Validation : Confirm compound purity (>95% via HPLC) before bioassays to exclude impurities as activity modifiers .
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Comparative Studies : Benchmark against known sulfonamide drugs (e.g., sulfamethoxazole) under identical conditions .
Reported Activity Data Study -------- A (2023) B (2024)
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound's anticancer potential?
- Methodological Answer :
- Modification Sites :
- Imidazole Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation .
- Sulfonamide Group : Replace with sulfonic acid to improve solubility and bioavailability .
- Assays :
- In vitro : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- In silico : Molecular docking against EGFR (PDB ID: 1M17) to predict binding affinity .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to assess:
- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Toxicity : Hepatotoxicity alerts via structural alerts for sulfonamides .
- MD Simulations : 100-ns simulations in GROMACS to evaluate membrane permeability .
Data Contradiction Analysis
Q. Why do thermal stability analyses (TGA/DSC) show variability in decomposition temperatures?
- Methodological Answer :
-
Sample Preparation : Anhydrous vs. hydrated forms (e.g., 5% water content lowers decomposition T by 20°C) .
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Instrument Calibration : Validate with standard references (e.g., indium for DSC) .
Thermal Data Comparison Condition ------------ Anhydrous Hydrated
Mechanistic Studies
Q. What experimental approaches elucidate the compound's mechanism of action in bacterial membrane disruption?
- Methodological Answer :
- Fluorescence Assays : Use SYTOX Green to track membrane permeability in B. subtilis .
- TEM Imaging : Visualize membrane integrity pre/post 24-h exposure to 10× MIC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
